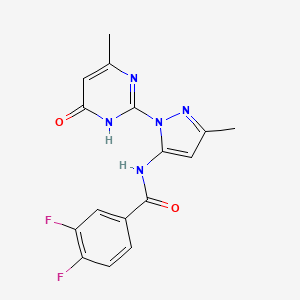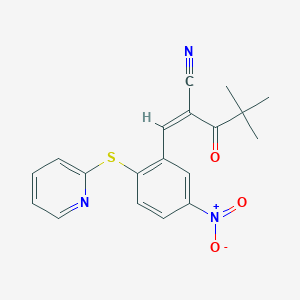
2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of intermediate products, such as enals or diols, which are then further transformed into the desired end products. For example, the synthesis of a tryptophan precursor from 2-nitrotoluene involves the conversion of 2-(2-nitrophenyl)-1,3-propanediol to 2-(2-nitrophenyl)propenal and subsequent transformations . Similarly, the synthesis of indole derivatives from 2-arylhydrazononitriles indicates the versatility of these compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of related compounds can be studied using experimental methods such as crystal structure analysis, as well as theoretical methods like DFT calculations. For instance, the zwitterionic nature of (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile was confirmed through such analyses, which also revealed that the compound exists as a stable E-isomer in the solid state . This information is crucial for understanding the reactivity and stability of similar compounds.
Chemical Reactions Analysis
The reactivity of compounds is influenced by their molecular structure. The extremely low reactivity of (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile compared to other derivatives is a result of its zwitterionic nature, which can be attributed to the donor-π-acceptor push-pull effect . This effect is significant in the design of molecules for specific reactions and can be a key factor in the synthesis of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as enthalpies of formation and sublimation, can be determined experimentally through techniques like combustion calorimetry and effusion, as well as through high-level ab initio molecular orbital calculations. These properties are often related to the molecular structure, as seen in the study of 2,5-dimethyl-1-phenylpyrrole and its nitro derivative . Understanding these properties is essential for predicting the behavior of compounds under various conditions and for their application in different fields.
properties
IUPAC Name |
(2Z)-4,4-dimethyl-2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-19(2,3)18(23)14(12-20)10-13-11-15(22(24)25)7-8-16(13)26-17-6-4-5-9-21-17/h4-11H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWBTRTLXIFBU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

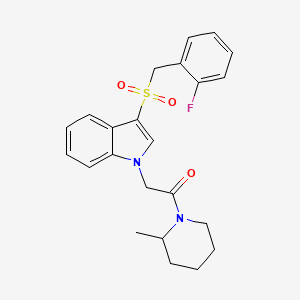
![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)



![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B2518709.png)
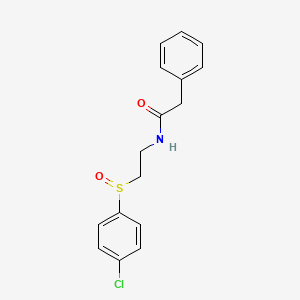
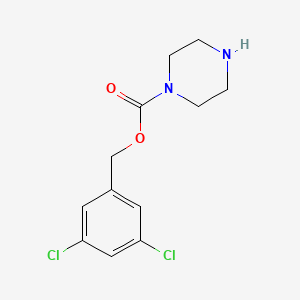
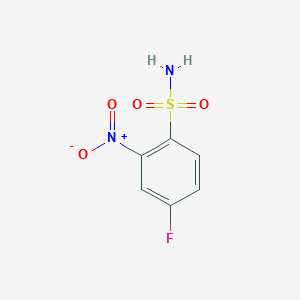
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
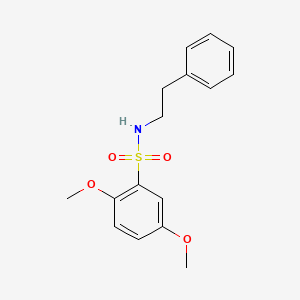
![5-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2518718.png)
